

Yanucamides A and B: A Technical Overview of a Novel Depsipeptide Class

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Compound of Interest

Compound Name: Yanucamide A

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Introduction

Yanucamide A and B are cyclic depsipeptides isolated from a marine cyanobacterial assemblage of *Lyngbya majuscula* and *Schizothrix* species.^[1] As members of the depsipeptide family, they are characterized by the presence of both amide and ester bonds in their cyclic structure. These natural products are of significant interest to the scientific community due to their unique structural features and potential as cytotoxic agents. This technical guide provides a comprehensive overview of the classification, physicochemical properties, isolation, structure elucidation, and biological activity of Yanucamides A and B.

Physicochemical Properties and Classification

Yanucamide A and B are classified as cyclic depsipeptides. Their core structure consists of a macrocycle containing amino acid and hydroxy acid residues linked by peptide and ester linkages. A distinguishing feature of the Yanucamides is the presence of a novel fatty acid moiety, 2,2-dimethyl-3-hydroxy-7-octynoic acid.

Table 1: Physicochemical Properties of Yanucamide A and B

Property	Yanucamide A	Yanucamide B
Molecular Formula	C33H47N3O7	C33H49N3O7
Molecular Weight	597.75 g/mol	599.77 g/mol
Appearance	White amorphous solid	White amorphous solid
Optical Rotation	$[\alpha]_{25D} +23.5$ (c 0.5, MeOH)	$[\alpha]_{25D} +18.9$ (c 0.8, MeOH)

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of Yanucamides A and B, as described by Sitachitta et al. (2000).

Collection and Extraction of Cyanobacterial Biomass

An assemblage of the marine cyanobacteria *Lyngbya majuscula* and *Schizothrix* species was collected from Yanuca Island, Fiji. The wet biomass was extracted exhaustively with a 2:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH). The resulting crude extract was then subjected to solvent partitioning between CH₂Cl₂ and water. The organic layer, containing the lipophilic compounds, was concentrated under reduced pressure.

Chromatographic Purification

The crude extract was fractionated using vacuum liquid chromatography (VLC) on a silica gel column, eluting with a stepwise gradient of hexane, ethyl acetate (EtOAc), and methanol (MeOH). The fractions containing the compounds of interest were identified by thin-layer chromatography (TLC) and proton nuclear magnetic resonance (¹H NMR) spectroscopy.

Further purification of the active fractions was achieved by high-performance liquid chromatography (HPLC). A reversed-phase C18 column was used with an isocratic mobile phase of acetonitrile (MeCN) and water to yield pure **Yanucamide A** and Yanucamide B.

Structure Elucidation

The planar structures and stereochemistry of **Yanucamide A** and B were determined using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was used to determine the elemental composition and molecular weight of the compounds.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, TOCSY, HMQC, HMBC) NMR experiments were performed to establish the connectivity of the atoms and to identify the amino acid and fatty acid residues. The experiments were conducted in CDCl_3 .
- Chiral Analysis: The absolute stereochemistry of the amino acid residues was determined by acid hydrolysis of the depsipeptides, followed by derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analysis by reversed-phase HPLC.

Quantitative Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Yanucamide A** and B.

Table 2: ^{13}C and ^1H NMR Data for Yanucamide A in CDCl_3

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, mult., J in Hz)
N-Me-Phe		
1	171.2	
2	58.9	4.88 (dd, 8.0, 6.0)
3	36.5	3.25 (dd, 14.0, 6.0), 3.10 (dd, 14.0, 8.0)
4	136.8	
5-9	129.3, 128.5, 126.9	7.20-7.35 (m)
N-CH ₃	32.1	2.85 (s)
Val		
10	170.5	
11	58.1	4.45 (d, 9.5)
12	30.5	2.15 (m)
13, 14	19.8, 18.5	0.95 (d, 7.0), 0.85 (d, 7.0)
Hiv		
15	170.1	
16	78.5	5.10 (d, 9.0)
17	32.5	2.25 (m)
18, 19	19.1, 16.8	1.05 (d, 7.0), 0.98 (d, 7.0)
Ala		
20	172.8	
21	48.2	4.65 (q, 7.0)
22	18.2	1.45 (d, 7.0)
Dhoya		
23	175.5	

24	45.1	
25	75.8	3.85 (d, 10.0)
26	35.1	1.65 (m), 1.50 (m)
27	28.1	2.10 (m)
28	18.9	2.20 (dt, 7.0, 2.5)
29	83.9	
30	68.9	1.95 (t, 2.5)
31, 32	25.5, 25.1	1.25 (s), 1.20 (s)
33	14.1	0.90 (t, 7.5)

Table 3: ¹³C and ¹H NMR Data for Yanucamide B in CDCl₃

Position	¹³ C (δ, ppm)	¹ H (δ, ppm, mult., J in Hz)
N-Me-Phe		
1	171.3	
2	58.8	4.86 (dd, 8.0, 6.0)
3	36.6	3.24 (dd, 14.0, 6.0), 3.09 (dd, 14.0, 8.0)
4	136.9	
5-9	129.4, 128.6, 127.0	7.20-7.35 (m)
N-CH ₃	32.2	2.86 (s)
Val		
10	170.6	
11	58.2	4.46 (d, 9.5)
12	30.6	2.16 (m)
13, 14	19.9, 18.6	0.96 (d, 7.0), 0.86 (d, 7.0)
Hiv		
15	170.2	
16	78.6	5.11 (d, 9.0)
17	32.6	2.26 (m)
18, 19	19.2, 16.9	1.06 (d, 7.0), 0.99 (d, 7.0)
Ala		
20	172.9	
21	48.3	4.66 (q, 7.0)
22	18.3	1.46 (d, 7.0)
Dhyd		
23	175.6	

24	45.2	
25	75.9	3.86 (d, 10.0)
26	35.2	1.66 (m), 1.51 (m)
27	28.2	1.55 (m)
28	29.5	1.30 (m)
29	31.8	1.25 (m)
30	22.6	1.25 (m)
31, 32	25.6, 25.2	1.26 (s), 1.21 (s)
33	14.2	0.88 (t, 7.0)

Biological Activity

Yanucamide A and B have been evaluated for their cytotoxic activity. The primary screening assay used was the brine shrimp lethality assay.

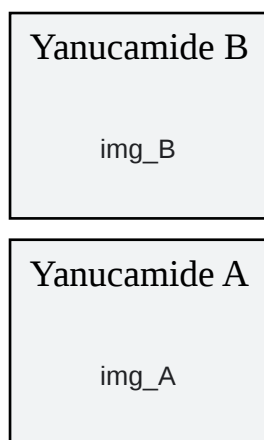
Table 4: Cytotoxicity of Yanucamide A and B

Compound	Assay	Result
Yanucamide A	Brine Shrimp Lethality	LD50 = 1.5 µg/mL
Yanucamide B	Brine Shrimp Lethality	LD50 = 5.0 µg/mL

The cytotoxic data suggests that **Yanucamide A** is more potent than Yanucamide B in the brine shrimp lethality assay. The difference in activity is attributed to the variation in the fatty acid side chain, specifically the presence of a terminal alkyne in **Yanucamide A** versus a saturated terminus in Yanucamide B. Further studies are required to elucidate the specific mechanism of action and to evaluate their activity against human cancer cell lines.

Visualizations

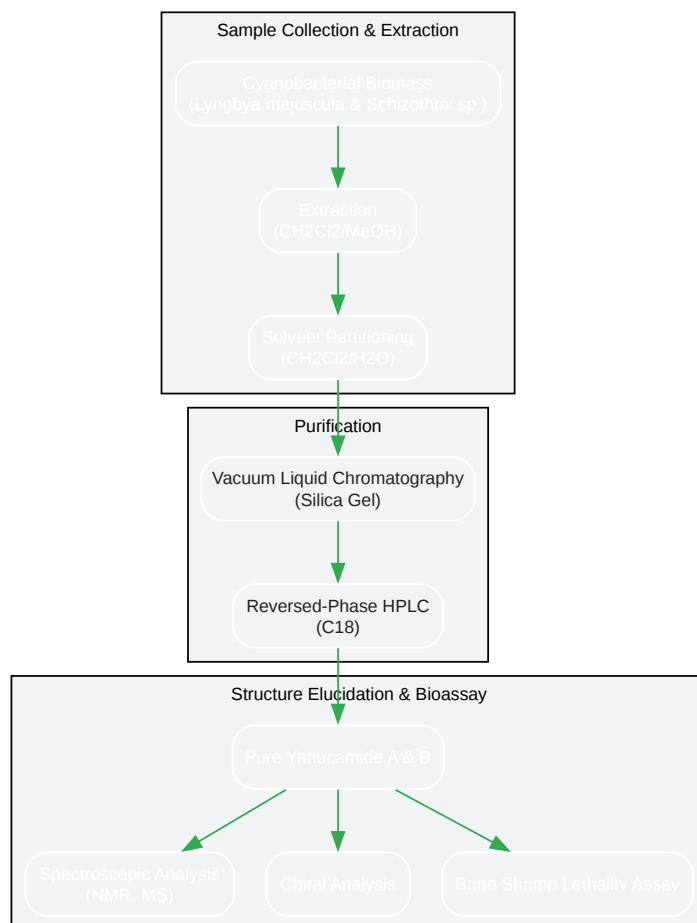
Chemical Structures



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Caption: Chemical structures of **Yanucamide A** and Yanucamide B.

Experimental Workflow



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Caption: Workflow for the isolation and characterization of Yanucamides.

Conclusion

Yanucamide A and B represent a novel class of cyclic depsipeptides with interesting structural features and notable cytotoxic activity. The detailed experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers in the fields of natural products chemistry, pharmacology, and drug discovery. Further investigation into the mechanism of action and the potential for synthetic modification of these compounds is warranted to explore their full therapeutic potential.

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References

- 1. Yanucamides A and B, two new depsipeptides from an assemblage of the marine cyanobacteria *Lyngbya majuscula* and *Schizothrix* species - PubMed [pubmed.ncbi.nlm.nih.gov]
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